molecular formula C9H12N2O2 B14490597 2-Amino-1-(4-aminophenyl)-3-hydroxypropan-1-one CAS No. 65212-18-2

2-Amino-1-(4-aminophenyl)-3-hydroxypropan-1-one

Cat. No.: B14490597
CAS No.: 65212-18-2
M. Wt: 180.20 g/mol
InChI Key: QXIDMLOGRWAWQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(4-aminophenyl)-3-hydroxypropan-1-one is an organic compound that features both amine and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-aminophenyl)-3-hydroxypropan-1-one can be achieved through several methods. One common approach involves the reduction of nitro compounds, azides, imines, nitriles, or unsubstituted amides using hydrogen over a metal catalyst such as platinum or nickel, or with lithium aluminum hydride . Another method includes the reductive alkylation of aldehydes and ketones with ammonia or a primary amine in the presence of hydrogen and a metal catalyst .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reduction reactions using metal catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-aminophenyl)-3-hydroxypropan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, metal catalysts (e.g., platinum, nickel), and reducing agents like lithium aluminum hydride .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different amine derivatives.

Scientific Research Applications

2-Amino-1-(4-aminophenyl)-3-hydroxypropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-aminophenyl)-3-hydroxypropan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. For example, it may interact with DNA or proteins, affecting their function and activity .

Properties

IUPAC Name

2-amino-1-(4-aminophenyl)-3-hydroxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-7-3-1-6(2-4-7)9(13)8(11)5-12/h1-4,8,12H,5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIDMLOGRWAWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(CO)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90793777
Record name 2-Amino-1-(4-aminophenyl)-3-hydroxypropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90793777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65212-18-2
Record name 2-Amino-1-(4-aminophenyl)-3-hydroxypropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90793777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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